molecular formula C26H20FN3O3S B2642455 N-(4-Fluorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide CAS No. 866342-16-7

N-(4-Fluorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B2642455
CAS No.: 866342-16-7
M. Wt: 473.52
InChI Key: PPDXJNUYCWAANO-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound that features a unique combination of fluorophenyl, methoxyphenyl, and chromenopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromenopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the chromenopyrimidine structure. Reagents such as aldehydes, amines, and catalysts like Lewis acids may be used.

    Introduction of the Methoxy Group: Methoxylation can be achieved using methanol and an acid catalyst.

    Attachment of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with an amine.

    Formation of the Sulfanylacetamide Linkage: The final step involves coupling the chromenopyrimidine derivative with a sulfanylacetamide precursor under conditions that may include the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, N-(4-Fluorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicinal research, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes, inhibiting or modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the methoxy and sulfanyl groups might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide: can be compared with other chromenopyrimidine derivatives, such as:

Uniqueness

The presence of the fluorophenyl group in this compound may confer unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3S/c1-32-21-9-5-8-17-14-20-25(33-23(17)21)29-24(16-6-3-2-4-7-16)30-26(20)34-15-22(31)28-19-12-10-18(27)11-13-19/h2-13H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDXJNUYCWAANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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